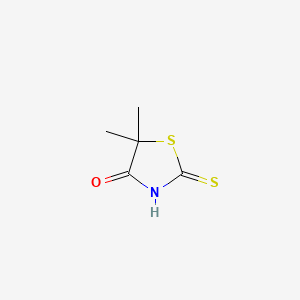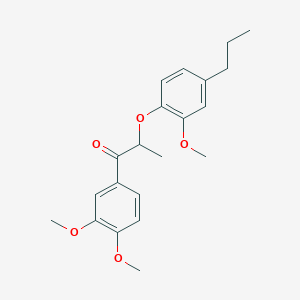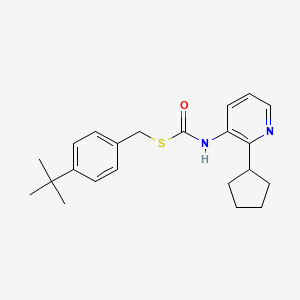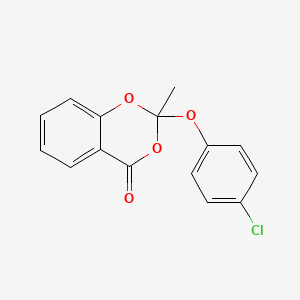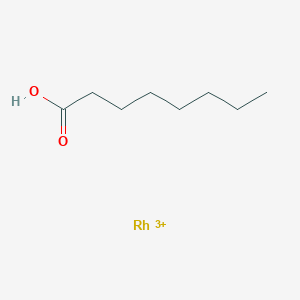
Octanoic acid;rhodium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid;rhodium(3+) is a compound formed by the combination of octanoic acid and rhodium ions in the +3 oxidation state. . Rhodium is a rare, precious metal known for its catalytic properties. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
The preparation of octanoic acid;rhodium(3+) typically involves the reaction of octanoic acid with rhodium hydroxide or rhodium chloride. One common method includes heating octanoic acid with rhodium hydroxide at temperatures between 90-110°C for 4-8 hours . After the reaction, ethyl alcohol is added to dissolve the product, and the pH is adjusted to 8-11 using a sodium hydroxide ethanol solution. The mixture is then filtered, heated, and concentrated to obtain the final product as a green solid . This method is efficient, with high yield and purity, making it suitable for industrial production.
Análisis De Reacciones Químicas
Octanoic acid;rhodium(3+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also react with bases to form rhodium carboxylates and with acids to form rhodium salts . Major products formed from these reactions include rhodium oxides, rhodium carboxylates, and other rhodium complexes.
Aplicaciones Científicas De Investigación
Octanoic acid;rhodium(3+) has a wide range of scientific research applications. In chemistry, it is used as a homogeneous catalyst for various organic reactions, including hydrogenation, hydroformylation, and cyclopropanation . In biology and medicine, octanoic acid is known for its antimicrobial properties and is used in the treatment of infections caused by bacteria and yeast . The rhodium component enhances the compound’s catalytic activity, making it valuable in industrial processes such as the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of octanoic acid;rhodium(3+) involves the interaction of the rhodium ion with various molecular targets. Rhodium acts as a catalyst by facilitating the transfer of electrons in redox reactions, thereby accelerating the reaction rate . The octanoic acid component contributes to the compound’s solubility and stability, allowing it to interact effectively with substrates. The combined effect of these components results in a highly efficient catalytic system.
Comparación Con Compuestos Similares
Octanoic acid;rhodium(3+) can be compared with other rhodium carboxylates and fatty acid complexes. Similar compounds include rhodium acetate, rhodium propionate, and rhodium butyrate . Compared to these compounds, octanoic acid;rhodium(3+) offers unique advantages such as higher solubility in organic solvents and enhanced catalytic activity due to the longer carbon chain of octanoic acid . This makes it particularly useful in applications requiring high efficiency and selectivity.
Propiedades
Número CAS |
40539-56-8 |
|---|---|
Fórmula molecular |
C8H16O2Rh+3 |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
octanoic acid;rhodium(3+) |
InChI |
InChI=1S/C8H16O2.Rh/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+3 |
Clave InChI |
JXBNZWCGKNZNLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)O.[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)
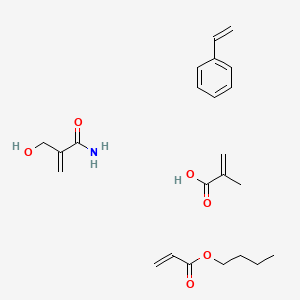

![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)

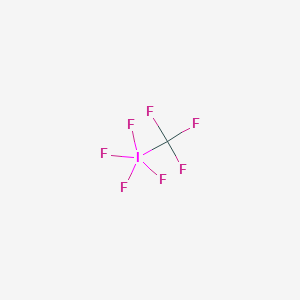
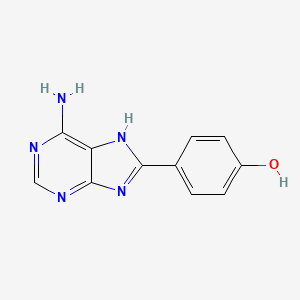
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
